Magnesium, chlorooctyl-

Overview

Description

Magnesium is a silvery metal that is quite active. It reacts slowly with boiling water to give hydrogen and the rather insoluble magnesium hydroxide . Its compounds are widely used in construction and medicine, and magnesium is one of the elements essential to all cellular life .

Synthesis Analysis

Magnesium chelatase is a heterotrimeric enzyme complex that catalyzes a key regulatory and enzymatic reaction in chlorophyll biosynthesis, the insertion of Mg 2+ into protoporphyrin IX . Magnesium protoporphyrin IX methyltransferase (ChlM) is a key rate-limiting enzyme in the process of chlorophyll synthesis .Molecular Structure Analysis

Magnesium has a unique crystal structure, and its low melting point at 650°C makes it a good candidate to replace or supplement numerous other metals in various energy applications . The mononuclear Mg (OCAd t BuPh) 2 (THF) 2 complex was tested as a catalyst in different reactions for the synthesis of polyesters .Chemical Reactions Analysis

Magnesium burns in air with an intense white flame forming a mixture of oxide and nitride . It is readily dissolved by most organic and inorganic acids but resistant to alkali hydroxide solutions, hydrofluoric acid, fluorine, and fluorine compounds due to the formation of protective hydroxide and fluoride films .Physical And Chemical Properties Analysis

Magnesium has a silvery white appearance. Among all the structural metals, magnesium is the lightest. Its boiling point is 1090ºC or 1994ºF. The metal displays a very good conductivity of heat and electricity . Magnesium burns in air with an intense white flame forming a mixture of oxide and nitride .Scientific Research Applications

-

Automotive and Aerospace Engineering

- Magnesium and its alloys are primarily used in the automotive and aerospace industries due to their remarkable mix of mechanical and biomedical properties .

- The methods of application involve alloying magnesium with other elements to improve its inherent properties .

- The results have shown that magnesium’s rapid corrosion is its most significant drawback, which has impeded its growth and expansion into other applications .

-

- Magnesium and its alloys have found applications in the biomedical field .

- The application involves using magnesium alloy-based nanocomposites as a candidate for replacing traditionally alloyed magnesium .

- The outcomes of this application are still under research, but it has shown promise in both engineering and biomedical applications .

-

Organic Chemistry and Pharmaceuticals

- Magnesium also has a role in organic chemistry and pharmaceuticals .

- The methods of application in this field are diverse and depend on the specific requirements of the chemical or pharmaceutical process .

- The results of these applications are also varied, but magnesium’s unique properties make it a valuable element in many chemical and pharmaceutical processes .

-

- Magnesium is used in consumer electronics due to its unique blend of properties .

- The methods of application typically involve using magnesium in the construction of electronic components .

- The results have shown that magnesium’s unique properties can enhance the performance and durability of consumer electronics .

-

- Magnesium is pivotal for the vitality, yield, and quality of horticultural crops .

- It powers photosynthesis as an integral component of chlorophyll, bolstering growth and biomass accumulation .

- Effective magnesium management through soil tests, balanced fertilization, and pH adjustments holds promise for maximizing crop health, productivity, and sustainability .

-

- Magnesium is used in the construction of sporting goods due to its light weight and high strength .

- The methods of application typically involve using magnesium in the construction of sports equipment like tennis rackets, golf clubs, and bicycle frames .

- The results have shown that magnesium’s unique properties can enhance the performance and durability of sporting goods .

-

- Magnesium is used in household products due to its unique blend of properties .

- The methods of application typically involve using magnesium in the construction of household items like furniture, cookware, and appliances .

- The results have shown that magnesium’s unique properties can enhance the performance and durability of household products .

-

- Magnesium is used in office equipment due to its unique blend of properties .

- The methods of application typically involve using magnesium in the construction of office equipment like computer cases, printers, and photocopiers .

- The results have shown that magnesium’s unique properties can enhance the performance and durability of office equipment .

-

Organic Chemistry and Pharmaceuticals

- Magnesium has a role in organic chemistry and pharmaceuticals .

- The methods of application in this field are diverse and depend on the specific requirements of the chemical or pharmaceutical process .

- The results of these applications are also varied, but magnesium’s unique properties make it a valuable element in many chemical and pharmaceutical processes .

-

- Magnesium is used to construct several general-purpose applications, such as sporting goods, household products, and office equipment .

- The methods of application typically involve using magnesium in the construction of these items .

- The results have shown that magnesium’s unique properties can enhance the performance and durability of these items .

Safety And Hazards

properties

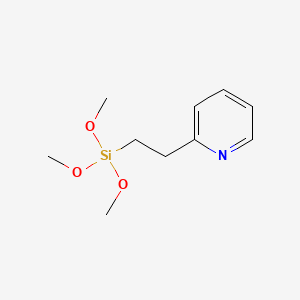

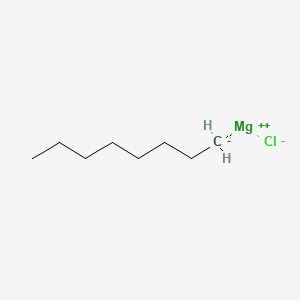

IUPAC Name |

magnesium;octane;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17.ClH.Mg/c1-3-5-7-8-6-4-2;;/h1,3-8H2,2H3;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQDAZWQQKSJCTM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC[CH2-].[Mg+2].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClMg | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90885762 | |

| Record name | Magnesium, chlorooctyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90885762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Magnesium, chlorooctyl- | |

CAS RN |

38841-98-4 | |

| Record name | Magnesium, chlorooctyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Magnesium, chlorooctyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90885762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorooctylmagnesium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.208 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-diphenylphosphanyl-1-[2-(diphenylphosphanylamino)naphthalen-1-yl]naphthalen-2-amine](/img/structure/B1587341.png)